Naflocort
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Overview
Description
Naflocort is a synthetic glucocorticoid corticosteroid that was developed but never marketed. It is known by its developmental code name SQ-26490. This compound is characterized by its complex chemical structure, which includes a fluorine atom and multiple hydroxyl groups. It belongs to the class of corticosteroids, which are used for their anti-inflammatory and immunosuppressive properties .
Preparation Methods
The synthesis of Naflocort involves several steps, starting with the condensation of 9-fluoro-11-beta-21-dihydroxypregna-1,4,16-triene-3,20-dione with benzocyclobutene under reflux conditions in a nitrogen atmosphere . This reaction forms the core structure of this compound, which is then further modified through various chemical reactions to introduce the necessary functional groups.
Industrial production methods for this compound have not been extensively documented, likely due to its status as a non-marketed compound. the synthetic routes typically involve standard organic synthesis techniques such as condensation reactions, hydroxylation, and fluorination.
Chemical Reactions Analysis
Naflocort undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various ketone derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Naflocort has been studied primarily for its potential anti-inflammatory and immunosuppressive effects. In preclinical studies, it has shown promise in reducing inflammation and modulating immune responses. These properties make it a candidate for research in treating conditions such as autoimmune diseases, allergies, and inflammatory disorders .
In addition to its medical applications, this compound has been used in research to understand the mechanisms of glucocorticoid action and to develop new synthetic corticosteroids with improved efficacy and safety profiles.
Mechanism of Action
Naflocort exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes involved in inflammation and immune response. Upon binding to the receptor, this compound modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
The molecular targets of this compound include various transcription factors and signaling pathways involved in the inflammatory response. By modulating these pathways, this compound can effectively reduce inflammation and suppress immune activity.
Comparison with Similar Compounds
Naflocort is similar to other synthetic glucocorticoids such as prednisone, dexamethasone, and deflazacort. it is unique in its specific chemical structure, which includes a fluorine atom and multiple hydroxyl groups. This structure may confer distinct pharmacological properties, such as increased potency or reduced side effects .
Similar compounds include:
Prednisone: A widely used glucocorticoid with potent anti-inflammatory effects.
Dexamethasone: Known for its high potency and long duration of action.
Deflazacort: A glucocorticoid with a favorable safety profile and reduced impact on bone density.
This compound’s unique structure and potential pharmacological properties make it an interesting subject for further research and development.
Properties
CAS No. |
80738-47-2 |
---|---|
Molecular Formula |
C29H35FO5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(1S,2S,10S,11R,12S,14S,15S,24S)-11-fluoro-12-hydroxy-15-(2-hydroxyacetyl)-10,14-dimethylhexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-5,8,17,19,21-pentaen-7-one;hydrate |
InChI |
InChI=1S/C29H33FO4.H2O/c1-26-10-9-21(32)12-19(26)7-8-22-23-13-20-11-17-5-3-4-6-18(17)14-28(20,25(34)16-31)27(23,2)15-24(33)29(22,26)30;/h3-6,9-10,12,20,22-24,31,33H,7-8,11,13-16H2,1-2H3;1H2/t20-,22+,23+,24+,26+,27+,28-,29+;/m1./s1 |
InChI Key |
XBGQGAPUUJJOTA-KWLUMGGGSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O.O |
SMILES |
CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O.O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O.O |
Related CAS |
59497-39-1 (Parent) |
Synonyms |
9-fluoro-1',4'-dihydro-11,21-dihydroxy-2'-H-naphtho(2'3':16,17)pregna-1,4-diene-3,20-dione naflocort naflocort monohydrate SQ 26,490 SQ-26,490 |
Origin of Product |
United States |
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